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Compound of Interest

Compound Name: 6-Methoxy-4-nitro-1H-indazole

Cat. No.: B1593086

Abstract

This technical guide provides a comprehensive scientific overview of 6-methoxy-4-nitro-1H-
indazole, a heterocyclic compound of significant interest to the medicinal chemistry and drug
development communities. The indazole scaffold is a privileged structure in numerous
pharmacologically active agents, and the specific substitution pattern of a methoxy group at the
6-position and a nitro group at the 4-position offers a unique combination of electronic and
steric properties for molecular design. This document details the core molecular profile, a
plausible synthetic pathway, expected spectroscopic characteristics, and the potential
therapeutic relevance of this compound, with a particular focus on its application as a building
block for protein kinase inhibitors. All technical claims are substantiated with references to
peer-reviewed literature and established chemical principles.

Core Molecular Profile

6-Methoxy-4-nitro-1H-indazole is a substituted indazole, which is a bicyclic aromatic
heterocycle consisting of a benzene ring fused to a pyrazole ring. The placement of the nitro
group at the 4-position and the methoxy group at the 6-position significantly influences the
molecule's reactivity and potential biological interactions.

Several chemical suppliers confirm the molecular formula as C8BH7N303 and a molecular
weight of approximately 193.16 g/mol for the compound associated with CAS number
1000341-08-1.[1][2]
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Table 1: Key Identifiers and Properties

Identifier Value

IUPAC Name 6-Methoxy-4-nitro-1H-indazole
CAS Number 1000341-08-1[1][3]

Molecular Formula C8H7N303[1]

Molecular Weight 193.16 g/mol [1]

COC1=CC2=C(C=C1--INVALID-LINK--
[O-)NN=C2

Canonical SMILES

InChl Key Not Publicly Available

Molecular Structure

The structural arrangement of 6-methoxy-4-nitro-1H-indazole is critical to its function. The
electron-withdrawing nitro group at C4 and the electron-donating methoxy group at C6 create a
distinct electronic profile on the benzene portion of the scaffold.

Caption: 2D structure of 6-methoxy-4-nitro-1H-indazole.

Synthesis and Spectroscopic Characterization

While a specific, detailed synthesis for 6-methoxy-4-nitro-1H-indazole is not extensively
published, a chemically sound pathway can be proposed based on established methods for
synthesizing substituted nitroindazoles. The most common route involves the diazotization and
subsequent intramolecular cyclization of a substituted aniline precursor.

Plausible Synthetic Workflow

The synthesis of 4-nitroindazoles frequently starts from an appropriately substituted aniline.[4]
[5] For the target molecule, a logical starting material would be 5-methoxy-2-methyl-3-
nitroaniline. The workflow involves converting the aniline's amino group into a diazonium salt,
which then cyclizes to form the indazole ring.
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Caption: Proposed workflow for the synthesis of 6-methoxy-4-nitro-1H-indazole.

Representative Experimental Protocol

This protocol is a representative example based on the synthesis of similar 4-nitroindazoles.[5]

o Preparation: Dissolve 1.0 equivalent of 5-methoxy-2-methyl-3-nitroaniline in glacial acetic
acid or a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt
bath with vigorous stirring.

o Diazotization: Prepare a solution of 1.1 equivalents of sodium nitrite (NaNO2) in a minimal
amount of cold water. Add this solution dropwise to the aniline mixture, ensuring the
temperature remains below 5 °C. The reaction progress can be monitored by testing for the
presence of nitrous acid with starch-iodide paper.

o Cyclization: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for
1-2 hours. Gradually allow the mixture to warm to room temperature and stir for an additional
12-16 hours. During this time, the diazonium salt intermediate cyclizes.

o Work-up: Quench the reaction by carefully pouring the mixture into a beaker of crushed ice.
Neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) until a
precipitate forms.

e |solation & Purification: Collect the crude solid product by vacuum filtration and wash
thoroughly with cold water. The crude 6-methoxy-4-nitro-1H-indazole can be purified by
recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography
on silica gel.

Expected Spectroscopic Data
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Full characterization of synthetic products is essential.[6][7][8] Based on the structure and data
from analogous compounds, the following spectroscopic signatures are anticipated.

Table 2: Predicted Spectroscopic Signatures

Technique Expected Features

- Aromatic protons (H5, H7) appearing as
distinct signals in the aromatic region (~7.0-8.5
ppm).- Aromatic proton (H3) on the pyrazole

'H NMR ring, typically downfield.- A sharp singlet for the
methoxy (-OCHs) protons around 3.8-4.0 ppm.-
A broad singlet for the N-H proton, typically
downfield (>10 ppm), which is exchangeable

with D20.

- Aromatic carbon signals between ~100-150

m.- The carbon bearing the nitro group (C4
5C NMR ppm. The carhon bearing fhe nito group (4
will be significantly influenced.- A signal for the

methoxy carbon around 55-60 ppm.

- N-H stretching vibration around 3200-3400
cm~1.- Asymmetric and symmetric N-O
stretching from the nitro group at ~1520-1560
cm~! and ~1340-1380 cm™1, respectively.- C-O
stretching from the methoxy group around 1200-
1250 cm~1.

IR Spectroscopy

- A prominent molecular ion peak [M]* or
Mass Spectrometry protonated molecule [M+H]* corresponding to

the calculated molecular weight (193.16).

Relevance in Drug Discovery and Medicinal
Chemistry

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its role in
numerous approved drugs, particularly in oncology.[9][10] Its structural similarity to the native
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purine and indole structures allows it to act as a "privileged scaffold,” capable of binding to a
wide range of biological targets.[11]

The Indazole Scaffold as a Kinase Inhibitor

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a
hallmark of cancer. The indazole core is a highly effective "hinge-binding" motif, forming key
hydrogen bonds with the ATP-binding site of many kinases.[9][12] Marketed drugs like
Pazopanib (VEGFR inhibitor) and Niraparib (PARP inhibitor) feature the indazole core,
demonstrating its clinical and commercial success.

The specific substitution pattern of 6-methoxy-4-nitro-1H-indazole makes it a valuable
intermediate for developing kinase inhibitors.[13]

e The N-H group (at N1 or N2): Acts as a hydrogen bond donor, crucial for anchoring the
molecule in the kinase hinge region.

e The Nitro Group (at C4): This strong electron-withdrawing group can be used to modulate
the electronics of the ring system. Critically, it serves as a synthetic handle. The nitro group
can be readily reduced to an amine, which can then be functionalized to introduce side
chains that target specific pockets in the kinase active site, thereby enhancing potency and
selectivity.[4][14][15]

o The Methoxy Group (at C6): This group can influence solubility and metabolic stability.
Furthermore, it can form specific interactions with amino acid residues in the binding pocket
or act as a vector, directing the orientation of the molecule for optimal binding.[9]

Logical Workflow for Drug Discovery Application
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Caption: Application of the title compound in a drug discovery workflow.
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Conclusion

6-Methoxy-4-nitro-1H-indazole represents a strategically important chemical entity for
researchers in synthetic and medicinal chemistry. Its core molecular properties, combined with
a versatile indazole scaffold and synthetically tractable functional groups, make it an ideal
starting point for the design and synthesis of novel bioactive compounds. In particular, its
potential as a precursor for libraries of protein kinase inhibitors positions it as a valuable tool for
developing next-generation targeted therapies in oncology and other disease areas. This guide
provides the foundational knowledge required for scientists to effectively utilize this compound
in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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